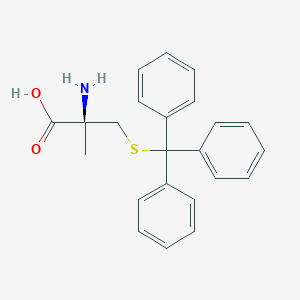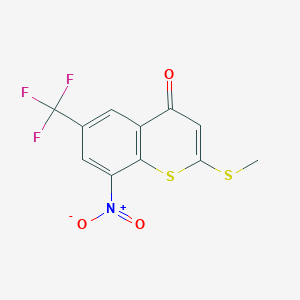
2-(Methylthio)-8-nitro-6-(trifluoromethyl)-4H-thiochromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methylthio)-8-nitro-6-(trifluoromethyl)-4H-thiochromen-4-one is a complex organic compound that belongs to the thiochromen family. This compound is characterized by the presence of a methylthio group, a nitro group, and a trifluoromethyl group attached to a thiochromen backbone. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylthio)-8-nitro-6-(trifluoromethyl)-4H-thiochromen-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiochromen Backbone: The initial step involves the construction of the thiochromen ring system through cyclization reactions.
Introduction of Functional Groups: Subsequent steps involve the introduction of the methylthio, nitro, and trifluoromethyl groups through various substitution reactions. These steps often require specific reagents and catalysts to achieve the desired functionalization.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(Methylthio)-8-nitro-6-(trifluoromethyl)-4H-thiochromen-4-one can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as tin(II) chloride or iron powder in acidic conditions are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiochromen derivatives.
Scientific Research Applications
2-(Methylthio)-8-nitro-6-(trifluoromethyl)-4H-thiochromen-4-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Methylthio)-8-nitro-6-(trifluoromethyl)-4H-thiochromen-4-one involves interactions with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-(Methylthio)-8-nitro-6-(trifluoromethyl)-4H-chromen-4-one: Similar structure but lacks the sulfur atom in the chromen ring.
2-(Methylthio)-8-nitro-6-(trifluoromethyl)-4H-thiochromen-4-ol: Similar structure with a hydroxyl group instead of a ketone.
Uniqueness
2-(Methylthio)-8-nitro-6-(trifluoromethyl)-4H-thiochromen-4-one is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C11H6F3NO3S2 |
|---|---|
Molecular Weight |
321.3 g/mol |
IUPAC Name |
2-methylsulfanyl-8-nitro-6-(trifluoromethyl)thiochromen-4-one |
InChI |
InChI=1S/C11H6F3NO3S2/c1-19-9-4-8(16)6-2-5(11(12,13)14)3-7(15(17)18)10(6)20-9/h2-4H,1H3 |
InChI Key |
UBXMUNLAQAOIKM-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC(=O)C2=C(S1)C(=CC(=C2)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


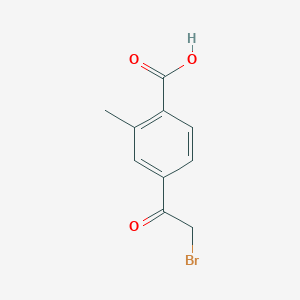
![2-(Difluoromethyl)benzo[d]oxazole-4-acetic acid](/img/structure/B12855267.png)
![[1-Benzyl-4-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yloxy)-2,5-dioxopyrrolidin-3-yl] benzoate](/img/structure/B12855268.png)
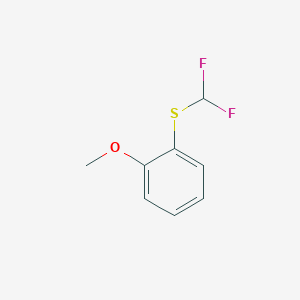
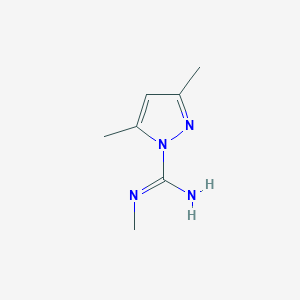
![7-Fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B12855304.png)
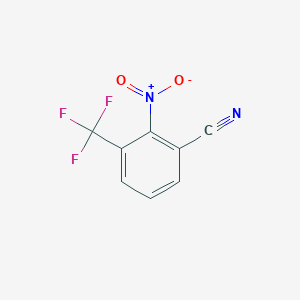
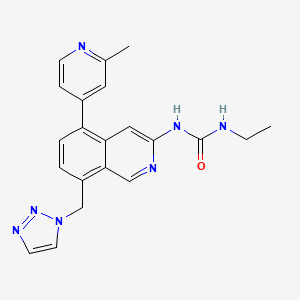
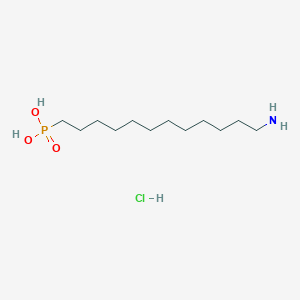

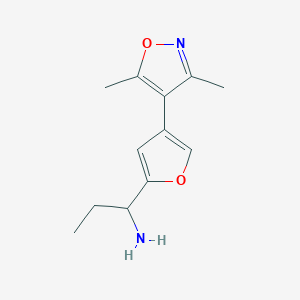
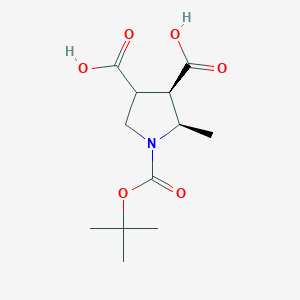
![Methyl 4'-(1,3-dioxolan-2-yl)[1,1'-biphenyl]-4-carboxylate](/img/structure/B12855344.png)
